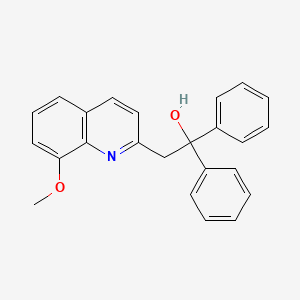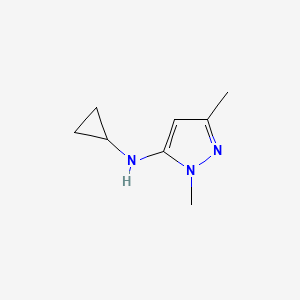
N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl and dimethyl groups. This compound is part of the broader class of pyrazoles, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of 1,3-diketones with hydrazine derivatives.
One-Pot Multi-Component Reactions: This method involves the reaction of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial Production Methods: Industrial production often employs scalable methods such as the one-pot multi-component reactions due to their efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Bromine or DMSO under oxygen can be used for oxidation reactions.
Substitution Reagents: Aryl halides in the presence of copper powder or palladium catalysts are commonly used for substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Substituted Pyrazoles: Products formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Used as versatile building blocks in the synthesis of complex heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Pyrazole derivatives, including N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine, are explored for their potential therapeutic properties.
Industry:
Dyes and Polymers: Used in the synthesis of dyes and functional materials.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1H-pyrazol-5-amine: Shares the pyrazole core but lacks the cyclopropyl group.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.
Uniqueness: N-cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity compared to other pyrazole derivatives .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-cyclopropyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(11(2)10-6)9-7-3-4-7/h5,7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
PDQGTKOPPWEJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)NC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



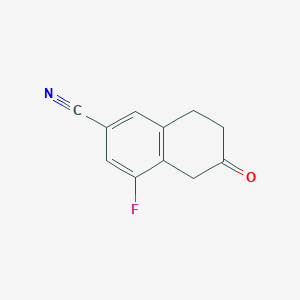
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)

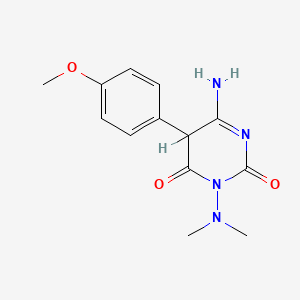
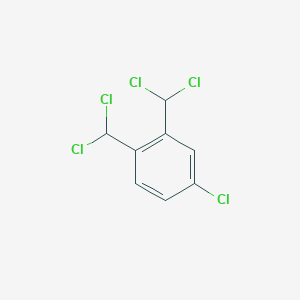
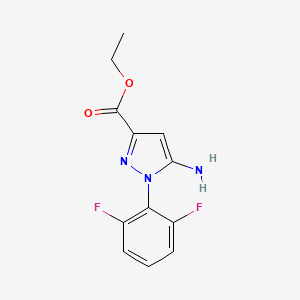
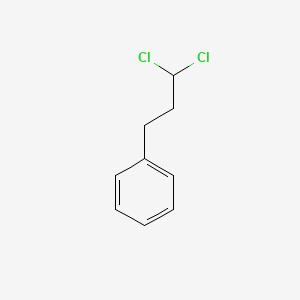

![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
